molecular formula C19H18N2O2S B2485144 (Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol CAS No. 402945-38-4

(Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol

Cat. No.: B2485144
CAS No.: 402945-38-4
M. Wt: 338.43
InChI Key: NLYBCYUSGUJYKS-VXPUYCOJSA-N
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Description

(Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

In the realm of chemical synthesis and molecular structure analysis, Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally related to (Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol. They focused on understanding the molecular structure and spectroscopic data through various computational methods, suggesting potential applications in areas requiring detailed molecular analysis and synthesis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Claisen Rearrangement in Chemical Synthesis

The Claisen rearrangement, an important chemical reaction, has applications in producing allyl phenols, precursors to a variety of natural products. A study by Yadav and Lande (2005) explored this rearrangement using a novel solid superacid, achieving 100% atom economy and efficiency. This process has implications in the synthesis of compounds for perfumes, flavors, soaps, detergents, air fresheners, and cosmetic materials (Yadav & Lande, 2005).

Antifibrotic and Anticancer Properties

Kaminskyy et al. (2016) delved into the synthesis and determination of the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. Their research highlighted the potential of certain compounds within this class as candidates for further testing due to their significant antifibrotic activity levels and non-toxic nature, comparable to known medications like Pirfenidone (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, & Bast, 2016).

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-12-21-18(14-4-10-17(23-2)11-5-14)13-24-19(21)20-15-6-8-16(22)9-7-15/h3-11,13,22H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYBCYUSGUJYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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